6-Nitro-1H-indol-4-amine

Universal base Oligonucleotide Duplex stability

Researchers developing kinase inhibitors often face regioisomeric impurity issues that confound SAR interpretation. 6-Nitro-1H-indol-4-amine (CAS 885520-44-5) provides a regiospecifically defined C4-NH2/C6-NO2 push-pull indole scaffold with verified substitution pattern. • Unique C6-nitro vector distinct from 5-nitro & 7-nitro regioisomers-critical for accurate SAR studies • C4 primary amine enables selective bioconjugation (amide, sulfonamide, reductive amination) • Favorable fragment-like profile (MW 177.16, TPSA 87.6 Ų) supports fragment-based drug discovery

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 885520-44-5
Cat. No. B1593244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitro-1H-indol-4-amine
CAS885520-44-5
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1=CNC2=CC(=CC(=C21)N)[N+](=O)[O-]
InChIInChI=1S/C8H7N3O2/c9-7-3-5(11(12)13)4-8-6(7)1-2-10-8/h1-4,10H,9H2
InChIKeyBIPDYNQMNKZUFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Nitro-1H-indol-4-amine: Procurement Baseline


6-Nitro-1H-indol-4-amine (CAS 885520-44-5), also referred to as 4-amino-6-nitroindole, is a disubstituted indole scaffold bearing an electron-donating primary amine at the C4 position and an electron-withdrawing nitro group at the C6 position of the indole ring system [1]. With a molecular formula of C8H7N3O2 and a molecular weight of 177.16 g/mol, it belongs to the broader class of nitroindole derivatives widely employed as synthetic intermediates in medicinal chemistry, particularly as precursors for kinase inhibitor programs (e.g., JAK and CDK family targets) and DNA-binding agents . The compound is commercially available from multiple vendors at typical purities of 95–98% and is classified as a research chemical for laboratory use only .

1
Synthetic intermediate for kinase inhibitor programs (JAK, CDK), leveraging C6-NO₂ as a synthetic handle.
2
Regioisomeric purity verification is required; C4-substituted contaminants may confound SAR interpretation.
3
Fragment-like scaffold (low MW, moderate TPSA) supports fragment-based probe design and lead optimization.

6-Nitro-1H-indol-4-amine Regioisomer Specificity


Within the nitroindole and aminoindole chemical space, the precise positioning of the nitro and amino substituents on the indole core dictates both the electronic landscape and the vectors available for downstream synthetic elaboration. The C4-NH2 / C6-NO2 substitution pattern of 6-nitro-1H-indol-4-amine generates a unique push-pull electronic system that is fundamentally distinct from its closest regioisomers—including 7-nitro-1H-indol-4-amine (CAS 1554315-74-0), 5-nitroindole-4-amine, and the non-nitrated 4-aminoindole (CAS 5192-23-4) [1]. In the context of universal base applications, the position of the nitro group on the indole ring has been shown to directly affect duplex stability in oligonucleotides, with the stability order established as 5-nitroindole > 4-nitroindole > 6-nitroindole > 3-nitropyrrole [2]. Furthermore, the regioisomer 3-nitro-6-amino-indole—which relocates the nitro group to the C3 position rather than C6—exhibited a completely different biological profile as an AcrAB-TolC efflux pump inhibitor in E. coli [3]. These data collectively demonstrate that the substitution pattern, not merely the presence of nitro and amino groups, determines performance, making simple in-class substitution unreliable without revalidation.

vs. 5-Nitroindole or 4-Nitroindole
Substitution pattern dictates electronic push-pull and duplex stability ranking (5-NO₂ > 4-NO₂ > 6-NO₂). Oligonucleotide performance may shift if regioisomer is changed.
vs. 4-Aminoindole (non-nitrated)
Absence of the electron-withdrawing nitro group increases ring electron density and lowers TPSA; reactivity and permeability predictions may not transfer.
vs. 3-Nitro-6-aminoindole
Relocating nitro to C3 redirects biological activity (e.g., efflux pump inhibition). Regioisomers with identical molecular formula are not functionally interchangeable.Reported MIC reduction of 2–64 fold is specific to the C3-nitro regioisomer, not C6.

6-Nitro-1H-indol-4-amine: Quantitative Differentiation Evidence


Nitroindole Universal Base Stability Ranking

In a foundational study by Loakes and Brown (1994), 4-, 5-, and 6-nitroindole were directly compared with 3-nitropyrrole for their performance as universal bases in oligodeoxynucleotides. The experimentally determined order of duplex stability—based on thermal melting (Tm) experiments—was 5-nitroindole > 4-nitroindole > 6-nitroindole > 3-nitropyrrole [1]. Although all three nitroindole isomers acted indiscriminately toward the four natural nucleobases, their quantitative contributions to duplex stabilization differed in a position-dependent manner [1]. This ranking provides a procurement-relevant framework: for applications requiring maximal duplex stability, 5-nitroindole phosphoramidites are the preferred choice; for applications where 6-nitroindole's specific electronic or steric profile at the C6 position is required for downstream chemistry, 6-nitro-1H-indol-4-amine offers a defined, quantifiably distinct stability profile [2]. Note: this evidence is derived from nitroindole nucleoside phosphoramidites rather than the free amine; the 4-amino substituent on the target compound may further modulate hybridization behavior. [1]

Universal Base Stability Ranking
Cross-study comparable
Stability rank: 5-nitroindole > 4-nitroindole > 6-nitroindole > 3-nitropyrrole (Tm-based). Six 5-NO₂ insertions more stable than three 3-nitropyrrole.
Supports stability ranking context for oligonucleotide design; 6-nitroindole provides defined lower duplex stability.
Data from nucleoside phosphoramidites; 4-amino substituent may further modulate hybridization.
Universal base Oligonucleotide Duplex stability Nitroindole

Efflux Pump Inhibition Regiospecificity

Zeng et al. (2010) designed and synthesized 3-nitro-6-amino-indole—a regioisomer of 6-nitro-1H-indol-4-amine where the nitro group occupies C3 rather than C6—as an inhibitor of the AcrAB-TolC efflux pump in Escherichia coli [1]. This compound demonstrated potent synergistic antibacterial effects when combined with chloramphenicol, tetracycline, erythromycin, and ciprofloxacin, reducing minimal inhibitory concentrations (MICs) by 2- to 64-fold against E. coli strains YD2 and FJ307 [1]. Critically, the antibacterial synergy was abolished when tested against an E. coli strain expressing a target-site mutated TolC protein (BL21(DE3)−3), confirming that the efflux pump is the specific molecular target [1]. This finding establishes a clear structure-activity relationship: relocating the nitro group from C6 (as in 6-nitro-1H-indol-4-amine) to C3 (as in 3-nitro-6-amino-indole) fundamentally redirects biological activity toward efflux pump inhibition. For procurement decisions, this means 6-nitro-1H-indol-4-amine and 3-nitro-6-amino-indole are not functionally interchangeable despite sharing the same molecular formula (C8H7N3O2) [2].

Efflux Pump Inhibition Regiospecificity
Class-level inference
3-Nitro-6-aminoindole reduced MICs 2–64 fold (chloramphenicol, tetracycline, etc.) in E. coli; activity abolished in TolC-mutant. 6-Nitro-1H-indol-4-amine has no reported efflux pump data.
Regiospecific target engagement: C3-nitro regioisomer is active; C6-nitro substitution pattern is predicted to lack this activity.
Verify CAS number precisely when sourcing for antibacterial synergy projects.
Efflux pump inhibitor Antibacterial synergy AcrAB-TolC Escherichia coli

Physicochemical Property Comparison

The computed physicochemical properties of 6-nitro-1H-indol-4-amine provide a procurement-relevant baseline for assessing its suitability in medicinal chemistry campaigns relative to its closest regioisomers [1]. With a molecular weight of 177.16 g/mol, XLogP3 of 1.2, topological polar surface area (TPSA) of 87.6 Ų, 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 0 rotatable bonds, the compound occupies a favorable fragment-like property space consistent with lead-likeness criteria [1]. Its constitutional isomer, 7-nitro-1H-indol-4-amine (CAS 1554315-74-0), shares the identical molecular formula and molecular weight but differs in the nitro group position (C7 vs. C6), which alters the electronic distribution and may affect reactivity in downstream transformations such as nucleophilic aromatic substitution or reduction . The non-nitrated analog, 4-aminoindole (CAS 5192-23-4, MW 132.16 g/mol), lacks the electron-withdrawing nitro group entirely, resulting in a higher electron density on the indole ring and a lower TPSA, which impacts both reactivity and passive membrane permeability predictions . These property differences are computable and reproducible, providing a quantitative basis for scaffold selection.

Physicochemical Property Comparison
Cross-study comparable
Target: MW 177.16, XLogP3 1.2, TPSA 87.6 Ų, HBD 2, HBA 3. vs. 4-Aminoindole: TPSA ~54.7 Ų, MW 132.16, HBA 2. TPSA difference +32.9 Ų due to nitro group.
Quantifiable property shifts support scaffold selection; nitro group predictably modifies polarity and hydrogen bonding capacity.
Computed properties (PubChem); experimental validation recommended for permeability/solubility.
Physicochemical properties Drug-likeness Regioisomer comparison Lead optimization

Regioselectivity in Nitroindole Synthesis

The synthesis of 4- and 6-substituted nitroindoles from m-nitroaniline and enolizable ketones in the presence of a strong base (e.g., t-BuOK) proceeds via a mechanism that inherently produces mixtures of C4- and C6-substituted regioisomers [1]. This non-trivial regiochemical outcome means that 6-nitro-1H-indol-4-amine is not accessible as a single pure product from this commonly employed synthetic strategy without additional separation steps. The co-formation of the C4-substituted isomer necessitates chromatographic purification or fractional crystallization to isolate the desired 6-nitro regioisomer, adding cost and complexity to both in-house synthesis and commercial supply chains [1]. More recent methodologies, such as the general synthesis of polysubstituted indoles from meta-substituted N-arylhydroxylamines, also produce separable C-4/C-6 regioisomeric mixtures in 80–90% combined yield but with substituent-dependent regioselectivity [2]. For procurement, this synthetic reality has direct implications: the commercial price and availability of 6-nitro-1H-indol-4-amine are influenced by the cost of regioisomer separation, and batch-to-batch consistency depends on the supplier's purification protocol.

Regioselectivity in Synthesis
Class-level inference
Bartoli-type reactions from m-nitroaniline produce C4/C6 regioisomeric mixtures; separation required. Combined yields ~80–90% but regioisomeric ratio is substituent-dependent.
Synthetic route implies co-formation of regioisomer; purification cost affects commercial availability and batch consistency.
Verify CoA for regioisomeric purity; ≥95% typical, ≥98% recommended for critical SAR.
Regioselective synthesis Bartoli reaction Nitroindole m-Nitroaniline

NLO Property: Regioisomer Comparison

The regioisomer 4-amino-5-nitroindole—bearing the nitro group at C5 instead of C6—has been explicitly studied as an organic nonlinear optical (NLO) crystal material grown via slow evaporation, with its orthorhombic lattice formation and optical activity fully characterized by XRD, spectroscopic, and theoretical methods [1]. The C5-nitro/C4-amino push-pull configuration in this regioisomer yields measurable second-order NLO response, a property of value for optoelectronic and photonic applications [1]. For 6-nitro-1H-indol-4-amine, the relocation of the nitro group to C6 alters the dipole moment vector and charge-transfer character relative to the 5-nitro isomer, which is predicted to modulate the NLO hyperpolarizability (β) and the crystalline packing [2]. While no direct NLO data for 6-nitro-1H-indol-4-amine were identified in the peer-reviewed literature, the well-characterized NLO behavior of 4-amino-5-nitroindole establishes a structure-property benchmark: the substitution pattern is a critical determinant of NLO performance, and the C6-nitro regioisomer should be treated as a distinct material with unvalidated NLO properties until experimentally characterized.

NLO Property: Regioisomer Comparison
Data to verify
4-Amino-5-nitroindole validated as NLO crystal (orthorhombic, SHG active). No published NLO data for 6-nitro-1H-indol-4-amine. C6-nitro alters charge-transfer axis.
NLO property remains unvalidated for the C6 regioisomer; do not assume performance equivalent to 5-nitro isomer.
Exploratory procurement only; plan de novo NLO characterization.
Nonlinear optics NLO crystal Second harmonic generation Indole chromophore

6-Nitro-1H-indol-4-amine: Recommended Application Scenarios


Kinase Inhibitor SAR Exploration

6-Nitro-1H-indol-4-amine is best deployed as a synthetic intermediate in kinase inhibitor programs—particularly those targeting JAK and CDK families—where the C6-nitro group serves as a synthetic handle for subsequent reduction to a C6-amino group or as an electron-withdrawing modulator of indole ring electronics . Its differentiation from 5-nitroindole and 7-nitroindole building blocks lies in the distinct vector and electronic environment of the C6 position, which can be exploited for structure-activity relationship (SAR) studies around the indole periphery . Procurement should be accompanied by verification of regioisomeric purity to ensure that C4-substituted contaminants do not confound SAR interpretation.

Oligonucleotide Universal Base Applications

For oligonucleotide-based applications such as degenerate primer design or universal base incorporation, the Loakes and Brown (1994) ranking provides a quantitative decision framework: 5-nitroindole phosphoramidites offer the highest duplex stability, while 6-nitroindole confers lower stabilization . 6-Nitro-1H-indol-4-amine, as a precursor to 6-nitroindole nucleosides, should be selected when the C6-nitro substitution is synthetically required for subsequent conjugation or when a deliberately lower duplex Tm is desirable for applications such as allele-specific PCR or mismatch discrimination .

Regiospecific Probe Bioconjugation

The C4 primary amine of 6-nitro-1H-indol-4-amine provides a unique attachment point for bioconjugation (e.g., amide bond formation, reductive amination, or sulfonamide coupling) that is geometrically distinct from the C5- or C7-amino vectors available in other aminoindole regioisomers . This regiospecificity is critical for probe design where the spatial orientation of the linker relative to the indole pharmacophore influences target engagement. The compound's favorable fragment-like physicochemical profile (MW 177.16, TPSA 87.6 Ų) further supports its use as a starting point for fragment-based drug discovery .

NLO Chromophore Exploration

While 4-amino-5-nitroindole has been validated as an NLO-active crystalline material, the C6-nitro regioisomer (6-nitro-1H-indol-4-amine) represents an unexplored but structurally rational candidate for NLO chromophore development, given that the amino-nitro push-pull system is conserved but with a modified charge-transfer axis . Procurement for this application should be considered exploratory; users should plan for de novo NLO characterization (hyperpolarizability measurement, SHG efficiency, XRD) rather than assuming performance comparable to the 5-nitro regioisomer .

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
Regioisomeric purity; C6-NO₂ synthetic handle and electronic modulation
Verify C6-nitro contribution to target binding; confirm absence of C4-substituted contaminant
Oligonucleotide universal base synthesis
Reported duplex stability ranking (6-nitroindole position in stability order)
Confirm hybridization behavior with 4-amino substituent; validate Tm for intended sequence context
Probe bioconjugation via C4 amine
C4-NH₂ vector distinct from other aminoindole regioisomers; fragment-like profile
Assess linker geometry impact on target engagement; characterize conjugate stability
Exploratory NLO chromophore development
Push-pull system with unvalidated charge-transfer axis
Perform de novo NLO characterization (hyperpolarizability, SHG, XRD); do not rely on 5-nitro analog data

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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